2-(benzyloxy)-6-bromonaphthalene 2-(benzyloxy)-6-bromonaphthalene
Brand Name: Vulcanchem
CAS No.: 2234-45-9
VCID: VC1977269
InChI: InChI=1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2
SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br
Molecular Formula: C17H13BrO
Molecular Weight: 313.2 g/mol

2-(benzyloxy)-6-bromonaphthalene

CAS No.: 2234-45-9

Cat. No.: VC1977269

Molecular Formula: C17H13BrO

Molecular Weight: 313.2 g/mol

* For research use only. Not for human or veterinary use.

2-(benzyloxy)-6-bromonaphthalene - 2234-45-9

Specification

CAS No. 2234-45-9
Molecular Formula C17H13BrO
Molecular Weight 313.2 g/mol
IUPAC Name 2-bromo-6-phenylmethoxynaphthalene
Standard InChI InChI=1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2
Standard InChI Key QVVBDTXZESAKDU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br

Introduction

Identification and Nomenclature

Basic Identification

2-(Benzyloxy)-6-bromonaphthalene is a substituted naphthalene derivative with the CAS Registry Number 2234-45-9 . The compound is registered in multiple chemical databases, including PubChem (CID: 640595) . This crystalline solid has gained importance in synthetic organic chemistry as both an intermediate and a building block for more complex molecules.

Systematic Nomenclature

The compound is known by several systematic and common names:

Nomenclature TypeName
IUPAC Name2-bromo-6-phenylmethoxynaphthalene
Common Names6-benzyloxy-2-bromonaphthalene , BENZYL 6-BROMO-2-NAPHTHYL ETHER , 2-bromo-6-phenylmethoxynaphthalene , Naphthalene, 2-bromo-6-(phenylmethoxy)-
Registry NumbersCAS: 2234-45-9 , MDL: MFCD01568856

Structural Identifiers

Modern chemical databases utilize various structural identifiers for unambiguous compound representation:

Identifier TypeCode
InChIInChI=1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2
InChIKeyQVVBDTXZESAKDU-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br

Physical and Chemical Properties

Physical Properties

2-(Benzyloxy)-6-bromonaphthalene possesses distinct physical characteristics that are important for its handling, storage, and applications in chemical synthesis:

PropertyValueReference
Physical AppearanceWhite solid
Molecular Weight313.19 g/mol
Melting Point112-113 °C
Boiling Point434.6±20.0 °C (Predicted)
Density1.395±0.06 g/cm³ (Predicted)
Storage RequirementsSealed in dry conditions, 2-8°C

Chemical Structure and Properties

The molecular structure features a naphthalene ring system with a bromine atom at position 6 and a benzyloxy (phenylmethoxy) group at position 2:

PropertyDescription
Molecular FormulaC₁₇H₁₃BrO
Functional GroupsAromatic rings, ether linkage, halogen (Br)
Key FeaturesNaphthalene core, benzyloxy substituent, bromine functionality

The bromine substituent makes this compound particularly valuable as a synthetic intermediate, as it provides a reactive site for further chemical transformations, including cross-coupling reactions .

Synthesis and Preparation

General Synthetic Approach

The primary synthetic route for 2-(benzyloxy)-6-bromonaphthalene involves the alkylation of 6-bromo-2-naphthol with benzyl bromide :

Synthetic StepReagents/ConditionsYield
Starting Material6-Bromo-2-naphthol-
AlkylationBenzyl bromide, base (typically NaH or K₂CO₃)92% reported
PurificationColumn chromatography on silica gel-

Detailed Synthesis Procedure

A specific synthetic procedure mentioned in the literature details:

"To a dispersion of NaH in DMF was slowly added 6-bromo-2-naphthol at 0°C. The reaction mixture was stirred at the same temperature for 30 min, and then a solution of BnBr in DMF was added dropwise. The reaction solution was stirred at room temperature for 12 h. The reaction was quenched with water. After separation, the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water and brine, and dried over anhydrous Na₂SO₄. After filtration, the solvent was concentrated in vacuo to give the crude product and further purified by column chromatography on silica gel to give the product 2-(benzyloxy)-6-bromonaphthalene as a white solid (2.87g, 92%)" .

Alternative Preparation Methods

The compound can also be prepared through alternative routes, including:

  • Bromination of 2-(benzyloxy)naphthalene at the 6-position

  • Protection of 6-bromo-2-naphthol with other protecting groups followed by conversion to the benzyl ether

ClassificationDetails
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsCodeDescription
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P280Wear protective gloves/protective clothing/eye protection/face protection
ResponseP302+P352IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P332+P313If skin irritation occurs: Get medical advice/attention
P337+P313If eye irritation persists: Get medical advice/attention
P362Take off contaminated clothing and wash before reuse

Applications in Research and Development

Role in Medicinal Chemistry

2-(Benzyloxy)-6-bromonaphthalene has demonstrated significant utility in medicinal chemistry research, particularly in the development of compounds with potential therapeutic properties:

  • As an intermediate in the synthesis of Monoamine Oxidase (MAO) inhibitors

  • In structure-activity relationship studies examining the influence of the benzyloxy group on pharmacological activity

Research has shown that compounds containing the benzyloxy group, such as 2-(benzyloxy)-6-bromonaphthalene, can exhibit interesting biological activities: "Compound 3f, which was the least potent MAOI-A of the phenylisopropylamine series with the exception of amphetamine itself, showed a considerable effect upon MAO-B, a behavior that was similar to that exhibited by the corresponding naphthylisopropylamine analogue (2f), indicating that the benzyloxy group is an attractive substituent to modulate the selectivity of this type of drugs" .

Synthetic Applications

The compound serves as a valuable building block in organic synthesis due to its functional handles:

  • As a substrate in palladium-catalyzed cross-coupling reactions: "A 25 mL tube containing 2-(benzyloxy)-6-bromonaphthalene (1.06g, 5.0 mmol), Pd(OAc)₂ (56 mg, 5.0 mol%, 0.25 mmol), BINAP (117 mg, 5.0 mol%, 0.25 mmol), KOtBu (0.78 g, 7.0 mmol, 1.4 equiv) was degassed..."

  • In the preparation of more complex naphthalene derivatives with potential applications in materials science and pharmaceutical research

SupplierProduct NumberPackage SizePrice (as of 2021)
TRCB291513500mg$65
AK ScientificAMTH1721g$40
American Custom Chemicals CorporationHCH01002421mg$647.61
5mg$687.35
10mg$679.14
FluorochemF218689--
PropertyValueReference
Purity95-97%
FormSolid/Liquid
Storage RecommendationsRoom temperature or 2-8°C

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